molecular formula C14H14N2O2 B3188873 Phenol, 4-[(4-ethoxyphenyl)azo]- CAS No. 2496-26-6

Phenol, 4-[(4-ethoxyphenyl)azo]-

Cat. No.: B3188873
CAS No.: 2496-26-6
M. Wt: 242.27 g/mol
InChI Key: NHZYPDPCKPFBMN-UHFFFAOYSA-N
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Description

Phenol, 4-[(4-ethoxyphenyl)azo]- is an organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 g/mol . It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in the synthesis of dyes and pigments due to its vibrant color properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-[(4-ethoxyphenyl)azo]- can be synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethoxyaniline, which involves treating it with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt. This diazonium salt is then coupled with phenol in an alkaline medium to produce the desired azo compound .

Industrial Production Methods

On an industrial scale, the synthesis of Phenol, 4-[(4-ethoxyphenyl)azo]- follows similar principles but is optimized for large-scale production. This involves precise control of reaction conditions such as temperature, pH, and reagent concentrations to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[(4-ethoxyphenyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium dithionite, zinc in acidic conditions.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted phenols with nitro, sulfonyl, or halogen groups.

    Oxidation: Quinones.

    Reduction: Corresponding amines.

Scientific Research Applications

Phenol, 4-[(4-ethoxyphenyl)azo]- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-[(4-ethoxyphenyl)azo]- primarily involves its ability to undergo azo coupling reactions. The azo group (N=N) acts as a bridge between two aromatic rings, allowing for the formation of extended conjugated systems. This conjugation is responsible for the compound’s vibrant color properties, making it useful in dye applications .

Comparison with Similar Compounds

Phenol, 4-[(4-ethoxyphenyl)azo]- can be compared with other azo compounds such as:

    Phenol, 4-[(4-methoxyphenyl)azo]-: Similar structure but with a methoxy group instead of an ethoxy group.

    Phenol, 4-[(4-chlorophenyl)azo]-: Contains a chlorine atom instead of an ethoxy group.

    Phenol, 4-[(4-nitrophenyl)azo]-: Contains a nitro group instead of an ethoxy group.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the varying substituents on the aromatic ring .

Properties

IUPAC Name

4-[(4-ethoxyphenyl)diazenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-18-14-9-5-12(6-10-14)16-15-11-3-7-13(17)8-4-11/h3-10,17H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZYPDPCKPFBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062468
Record name Phenol, 4-[(4-ethoxyphenyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2496-26-6
Record name 4-[2-(4-Ethoxyphenyl)diazenyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2496-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-(2-(4-ethoxyphenyl)diazenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-[2-(4-ethoxyphenyl)diazenyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 4-[(4-ethoxyphenyl)azo]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6062468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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